[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium
CAS No.: 67324-97-4
Cat. No.: VC0195657
Molecular Formula: C26H29NO6
Molecular Weight: 451.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67324-97-4 |
|---|---|
| Molecular Formula | C26H29NO6 |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1 |
| Standard InChI Key | DJRZMHSVTCVTFB-ARXROMJUSA-N |
| Isomeric SMILES | C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
| SMILES | C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O |
| Canonical SMILES | C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Introduction
Chemical Structure and Properties
Structural Identification
Cyclobenzaprine N-β-D-Glucuronide is characterized by a complex molecular structure that combines a cyclobenzaprine moiety with a glucuronic acid component. The compound features a tricyclic structure derived from the parent drug cyclobenzaprine, linked to a glucuronic acid moiety through an N-glucuronidation process. The chemical name reflects the stereochemistry of the glucuronic acid component (3R,4S,5S,6S) and the complex ring system of the cyclobenzaprine portion.
Physical and Chemical Properties
The compound exhibits distinctive physicochemical properties that influence its biological behavior and analytical characterization, as outlined in Table 1.
Table 1: Physicochemical Properties of Cyclobenzaprine N-β-D-Glucuronide
The compound's structure contains multiple hydroxyl groups from the glucuronic acid moiety, contributing to its hydrophilicity, while the tricyclic portion provides hydrophobic characteristics, resulting in an amphipathic molecule with unique distribution properties.
Metabolism and Formation
Metabolic Pathway
Cyclobenzaprine N-β-D-Glucuronide is formed through phase II metabolism of cyclobenzaprine, specifically via N-glucuronidation. This process involves the conjugation of glucuronic acid to the nitrogen atom of cyclobenzaprine, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly UGT1A4 and UGT2B10. The reaction requires UDP-glucuronic acid as a co-substrate and occurs primarily in the liver.
Enzymatic Reaction Characteristics
The N-glucuronidation process involves specific enzymes and reaction conditions that influence the formation of Cyclobenzaprine N-β-D-Glucuronide, as detailed in Table 2.
Table 2: Enzymatic Reaction Characteristics in N-Glucuronidation of Cyclobenzaprine
| Parameter | Description | Reference |
|---|---|---|
| Primary Enzymes | UGT1A4, UGT2B10 | |
| Co-substrate | UDP-glucuronic acid | |
| Reaction Site | Primarily hepatic | |
| Reaction Type | Phase II conjugation | |
| Efficiency | High affinity for cyclobenzaprine |
Pharmacokinetics
Metabolism and Excretion
The metabolism of cyclobenzaprine follows multiple pathways, with N-glucuronidation representing a significant route for drug clearance. The formed glucuronide undergoes various pharmacokinetic processes before elimination, as outlined below:
Table 3: Pharmacokinetic Parameters of Cyclobenzaprine N-β-D-Glucuronide
| Parameter | Characteristics | Reference |
|---|---|---|
| Formation | Hepatic N-glucuronidation via UGT enzymes | |
| Enterohepatic Circulation | Undergoes enterohepatic recycling, prolonging presence in the body | |
| Elimination | Primarily renal excretion (approximately 50% of the dose) | |
| Pharmacological Activity | Inactive metabolite (unlike desmethylcyclobenzaprine) |
Analytical Methods
Detection Techniques
The detection and quantification of Cyclobenzaprine N-β-D-Glucuronide in biological samples require sophisticated analytical methods. Various techniques have been developed and optimized for this purpose, as summarized in Table 4.
Table 4: Analytical Methods for Cyclobenzaprine N-β-D-Glucuronide Detection
These analytical methods are crucial for therapeutic drug monitoring, forensic applications, and research investigations involving cyclobenzaprine metabolism .
Biological Significance
Pharmacological Profile
Unlike the parent drug cyclobenzaprine, which acts primarily as a skeletal muscle relaxant through inhibition of serotonin reuptake and interaction with serotonin receptors (particularly 5-HT2A, 5-HT2B, and 5-HT2C), the N-β-D-glucuronide metabolite is pharmacologically inactive. This inactivation through glucuronidation represents an important mechanism for terminating the biological activity of cyclobenzaprine.
Clinical Relevance
The formation of Cyclobenzaprine N-β-D-Glucuronide has several clinical implications:
-
It serves as a biomarker for cyclobenzaprine metabolism and clearance
-
Its detection in biological fluids can confirm cyclobenzaprine use in forensic and clinical toxicology
-
Variability in glucuronidation capacity may influence individual responses to cyclobenzaprine therapy
-
Drug interactions affecting UGT enzymes may alter the formation of this metabolite, potentially affecting cyclobenzaprine clearance
Comparative Metabolism
Metabolic Pathways of Cyclobenzaprine
Table 5: Comparison of Cyclobenzaprine Metabolic Pathways
| Pathway | Enzymes Involved | Major Products | Biological Activity | Reference |
|---|---|---|---|---|
| Oxidative | CYP3A4, CYP1A2, CYP2D6 | Desmethylcyclobenzaprine | Active metabolite (muscle relaxant) | |
| N-Glucuronidation | UGT1A4, UGT2B10 | Cyclobenzaprine N-β-D-Glucuronide | Pharmacologically inactive | |
| Other Phase II | Various transferases | Various conjugates | Generally inactive |
The oxidative pathway, primarily through N-demethylation, leads to the formation of desmethylcyclobenzaprine (also known as norcyclobenzaprine), which maintains pharmacological activity similar to the parent drug . In contrast, the N-glucuronidation pathway results in an inactive metabolite that facilitates elimination.
Structure-Activity Relationships
Structural Determinants of Activity
The conversion of cyclobenzaprine to its N-β-D-glucuronide results in significant changes to its physicochemical properties and biological activity. The addition of the glucuronic acid moiety introduces multiple hydroxyl groups and a carboxylic acid function, dramatically altering the compound's:
-
Water solubility (increased)
-
Membrane permeability (decreased)
-
Receptor binding affinity (decreased)
-
Volume of distribution (decreased)
These changes collectively contribute to the loss of pharmacological activity and enhanced elimination observed with this metabolite.
Research Applications
Forensic and Clinical Toxicology
Cyclobenzaprine N-β-D-Glucuronide serves as an important analytical target in forensic toxicology and clinical drug testing. Its detection in biological samples provides evidence of cyclobenzaprine use or exposure, which is relevant in various contexts:
-
Pain management program compliance monitoring
-
Forensic death investigations
-
Workplace drug testing
The compound is typically detected alongside the parent drug and other metabolites, providing a comprehensive profile of cyclobenzaprine metabolism in individual cases .
Drug Metabolism Studies
As a major metabolite of cyclobenzaprine, the N-β-D-glucuronide has been studied to understand:
-
Inter-individual variability in drug metabolism
-
Enzyme polymorphisms affecting glucuronidation
-
Drug-drug interactions involving UGT enzymes
-
Species differences in drug metabolism (relevant for preclinical studies)
Such research contributes to our understanding of cyclobenzaprine pharmacokinetics and may inform dosing strategies and drug development efforts.
Future Research Directions
Several areas warrant further investigation regarding Cyclobenzaprine N-β-D-Glucuronide:
-
Impact of genetic polymorphisms in UGT enzymes on its formation and cyclobenzaprine clearance
-
Potential interactions with other medications that affect glucuronidation pathways
-
Development of improved analytical methods for its detection and quantification
-
Exploration of the enterohepatic circulation of this metabolite and its contribution to prolonged drug effects
-
Evaluation of its potential as a biomarker for liver function in patients receiving cyclobenzaprine
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume